molecular formula C19H22ClN3O5S B2554037 (4-(3-Chlorophenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone CAS No. 1171172-79-4

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

Cat. No.: B2554037
CAS No.: 1171172-79-4
M. Wt: 439.91
InChI Key: MBUMRZHZWAENGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a furan-2-ylmethanone moiety. The furan ring is further modified at the 5-position with a morpholinosulfonyl group. This structural arrangement combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S/c20-15-2-1-3-16(14-15)21-6-8-22(9-7-21)19(24)17-4-5-18(28-17)29(25,26)23-10-12-27-13-11-23/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUMRZHZWAENGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

  • Piperazine Formation: : Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes under acidic conditions.

  • Chlorophenyl Introduction: : The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where chlorobenzene reacts with piperazine in the presence of a strong Lewis acid catalyst.

  • Furan and Morpholinosulfonyl Attachment: : The furan ring can be synthesized through cyclization reactions of 1,4-diketones, while the morpholinosulfonyl group can be introduced through sulfonylation reactions using morpholine derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Large-scale reactors and continuous flow processes are often employed to achieve efficient production. Quality control measures, such as chromatography and spectroscopy, are used to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: : Substitution reactions can occur at the piperazine or furan rings, where nucleophiles replace leaving groups in the presence of suitable reagents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: : Nucleophiles like amines or alcohols, and Lewis acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound's interaction with biological systems can be studied to understand its effects on cellular processes and signaling pathways.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: : Its unique properties make it suitable for use in materials science, such as in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound ~450 (estimated) ~2.5* ~50* Morpholinosulfonyl, 3-chlorophenyl
Y030-1351 () 318.78 3.456 20.147 2-fluorophenyl
{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone ~435 (estimated) ~3.5* ~60* Phenylsulfonyl, chloro, methoxy

*Estimated based on structural analogs.

Computational Insights

  • Noncovalent Interactions: The morpholinosulfonyl group in the target compound may form hydrogen bonds via its sulfonyl oxygen and morpholino nitrogen, as predicted by electron density analysis ().

Biological Activity

1-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[1,2-a]pyrazine core with dichlorophenyl and phenylethyl substituents. Its molecular formula is C19H18Cl2N4O, with a molecular weight of approximately 385.28 g/mol.

Research indicates that this compound exhibits multiple biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells .
  • Neuroprotective Properties : In models of neurodegenerative diseases like Parkinson's disease (PD), the compound demonstrated protective effects against neuronal damage by modulating signaling pathways such as NF-κB and p38 MAPK .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress.

Pharmacological Effects

The pharmacological profile of 1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide includes:

Activity Effect Reference
Anti-inflammatoryInhibition of NO and PGE2 production
NeuroprotectionProtection against MPTP-induced toxicity
AntioxidantScavenging of free radicals

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neuroinflammation Study : A study assessed the effects of the compound on LPS-induced neuroinflammation in vitro. Results indicated significant reductions in inflammatory markers and improved neuronal survival rates .
  • Behavioral Studies in Animal Models : In vivo studies using MPTP-treated mice showed that prophylactic treatment with the compound improved behavioral deficits associated with PD and reduced glial activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (4-(3-Chlorophenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone?

  • Methodology : Synthesis typically involves multi-step reactions. For example:

Intermediate preparation : Morpholinosulfonyl furan derivatives can be synthesized via sulfonylation of furan precursors using morpholine sulfonyl chloride under anhydrous conditions (e.g., DCM solvent, 0–5°C, 4–6 hours) .

Coupling reactions : The piperazine-chlorophenyl moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing THF .

  • Characterization : Use HPLC for purity (>98%) and NMR (¹H/¹³C) for structural confirmation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR spectroscopy : Assign peaks for the morpholinosulfonyl group (δ ~3.5–3.7 ppm for morpholine protons) and 3-chlorophenyl signals (δ ~7.2–7.4 ppm) .
  • IR spectroscopy : Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and ketone (C=O stretch ~1680 cm⁻¹) functionalities .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 463.12) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., kinase or GPCR targets) at 1–50 µM concentrations using fluorescence-based assays .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ thresholds >50 µM for non-toxic candidates .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholinosulfonyl vs. methylsulfonyl) alter target selectivity?

  • Methodology :

  • Comparative SAR : Synthesize analogs (e.g., replacing morpholine with piperidine) and assess binding affinity via surface plasmon resonance (SPR) .
  • Computational docking : Use Schrödinger Suite to model interactions with targets (e.g., 5-HT receptors), highlighting hydrogen bonding with sulfonyl groups .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Methodology :

  • Prodrug design : Introduce ester groups at the furan ring to enhance solubility, with hydrolysis studies in simulated gastric fluid .
  • LogP modulation : Replace the 3-chlorophenyl group with polar substituents (e.g., 3-cyanophenyl) to reduce hydrophobicity, monitored via shake-flask assays .

Q. What computational tools predict degradation pathways under physiological conditions?

  • Methodology :

  • DFT calculations : Simulate hydrolysis of the sulfonyl group at pH 7.4 using Gaussian09 to identify vulnerable bonds .
  • MD simulations : Analyze interactions with plasma proteins (e.g., albumin) to predict aggregation or clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.